N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide
Description
N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to an oxane-2-carboxamide moiety. The presence of multiple functional groups, including an amino and a carboxamide group, makes it a versatile molecule for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c22-20(25)15-24(14-16-7-2-1-3-8-16)18-10-6-9-17(13-18)23-21(26)19-11-4-5-12-27-19/h1-3,6-10,13,19H,4-5,11-12,14-15H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKAHANBEGCVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=CC=C2)N(CC3=CC=CC=C3)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylamino intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound. Key steps include:
Formation of Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable protecting group to form a stable intermediate.
Coupling Reaction: The benzylamino intermediate is coupled with a phenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection and Final Assembly: The protecting group is removed under acidic conditions, followed by the addition of the oxane-2-carboxamide moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include:
Batch Processing: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and yield.
Purification Techniques: Employing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced carboxamide groups.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
Biologically, this compound can act as a ligand for binding to specific proteins or enzymes. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzylamino)phenyl]oxane-2-carboxamide: Lacks the amino-oxoethyl group, resulting in different reactivity and biological activity.
N-[3-(amino-phenyl)oxane-2-carboxamide: Lacks the benzylamino group, affecting its binding properties and chemical behavior.
Uniqueness
N-[3-[(2-amino-2-oxoethyl)-benzylamino]phenyl]oxane-2-carboxamide is unique due to the presence of both benzylamino and amino-oxoethyl groups. This combination enhances its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
